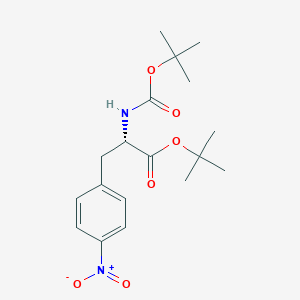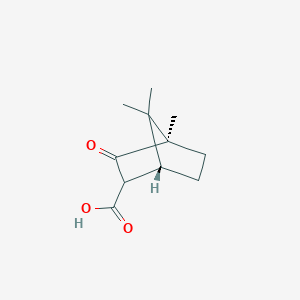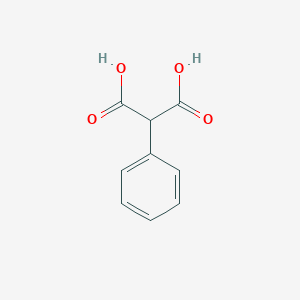
Friedelan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Friedelan-7-one is a natural product that belongs to the triterpene class of compounds. It has been isolated from various plant species and has been found to exhibit a wide range of biological activities. Friedelan-7-one has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Friedelan-7-one is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms such as inhibition of pro-inflammatory cytokines, modulation of cellular signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Friedelan-7-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Friedelan-7-one has also been found to modulate cellular signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway. In addition, Friedelan-7-one has been found to regulate gene expression by altering the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Friedelan-7-one in lab experiments is its natural origin. Friedelan-7-one can be isolated from various plant species and can be synthesized using natural substrates and enzymes. Another advantage is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Friedelan-7-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the development of novel synthetic methods for Friedelan-7-one could lead to the discovery of new analogs with improved biological activities.
Métodos De Síntesis
Friedelan-7-one can be synthesized through various methods. One of the most common methods is the acid-catalyzed cyclization of 2,3-oxidosqualene. This method involves the use of strong acids such as sulfuric acid or trifluoroacetic acid to catalyze the cyclization of 2,3-oxidosqualene to form Friedelan-7-one. Another method involves the use of enzymes such as oxidosqualene cyclase to catalyze the cyclization of 2,3-oxidosqualene to form Friedelan-7-one.
Aplicaciones Científicas De Investigación
Friedelan-7-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, anti-diabetic, and anti-viral activities. Friedelan-7-one has also been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
18671-54-0 |
|---|---|
Nombre del producto |
Friedelan-7-one |
Fórmula molecular |
C30H50O |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one |
InChI |
InChI=1S/C30H50O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20,22-24H,9-19H2,1-8H3/t20-,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1 |
Clave InChI |
FCPANOBLGVXYMG-IIWBYEMSSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C |
SMILES |
CC1CCCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
SMILES canónico |
CC1CCCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Sinónimos |
friedelan-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)







![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)


![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)